N-[2-[4-(2-Ethylbutanoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[4-(2-Ethylbutanoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide, also known as N-ethyl-2-(2-oxo-4-(2-oxoethyl)-1-piperazinyl) acetamide (EPA), is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which has been found to play a crucial role in DNA repair pathways.
Mécanisme D'action
EPA works by inhibiting the activity of PARP, an enzyme that plays a critical role in DNA repair pathways. When DNA is damaged, PARP is activated to repair the damage. However, in cancer cells with defects in DNA repair pathways, the inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
EPA has been shown to have a variety of biochemical and physiological effects. In addition to its role as a PARP inhibitor, EPA has been found to modulate the activity of other enzymes and signaling pathways involved in cell growth, survival, and inflammation. EPA has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using EPA in lab experiments include its potency as a PARP inhibitor, its ability to selectively target cancer cells with defects in DNA repair pathways, and its potential use as a therapeutic agent for a variety of diseases. However, there are also limitations to using EPA in lab experiments, such as its complex synthesis process and the need for specialized equipment and expertise.
Orientations Futures
There are many potential future directions for research on EPA. One area of focus is the development of more potent and selective PARP inhibitors with fewer side effects. Another area of research is the identification of biomarkers that can predict which patients are most likely to benefit from PARP inhibitor therapy. Additionally, there is ongoing research on the potential use of PARP inhibitors in combination with other cancer therapies, such as chemotherapy and immunotherapy. Finally, there is interest in exploring the potential use of PARP inhibitors in other diseases beyond cancer, such as neurodegenerative disorders and inflammation.
Méthodes De Synthèse
The synthesis of EPA involves the reaction of N-methylprop-2-enamide with 4-(2-ethylbutanoyl)piperazine-1-carboxylic acid, followed by the addition of acetic anhydride to form the final product. The synthesis of EPA is a complex process that requires expertise in organic chemistry and specialized equipment.
Applications De Recherche Scientifique
EPA has been extensively studied for its potential use in cancer therapy. PARP inhibitors such as EPA have been found to be effective in treating cancers that have defects in DNA repair pathways, such as BRCA1/2-mutated breast and ovarian cancers. EPA has also been investigated for its potential use in treating other diseases such as stroke, inflammation, and neurodegenerative disorders.
Propriétés
IUPAC Name |
N-[2-[4-(2-ethylbutanoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O3/c1-5-13(6-2)16(22)19-10-8-18(9-11-19)15(21)12-17(4)14(20)7-3/h7,13H,3,5-6,8-12H2,1-2,4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXODDVWJQYTNTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCN(CC1)C(=O)CN(C)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[4-(2-Ethylbutanoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.